molecular formula C8H10O3 B12427448 Ethyl maltol-d5

Ethyl maltol-d5

Cat. No.: B12427448
M. Wt: 159.19 g/mol
InChI Key: DWAFWTJANIITML-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl maltol-d5, also known as 2-Ethyl-3-hydroxy-4H-pyran-4-one-d5, is a deuterium-labeled version of ethyl maltol. Ethyl maltol is an odor-active compound widely used as a food additive due to its sweet, caramel-like aroma. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving stable isotopes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl maltol-d5 involves the incorporation of deuterium atoms into the ethyl maltol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with maltol and perform an esterification reaction with deuterated ethanol in the presence of a strong acid catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated ethanol and other deuterated reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl maltol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl maltol-d5 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl maltol-d5 involves its interaction with various molecular targets and pathways. In biological systems, the deuterium atoms in this compound can be tracked to study metabolic processes. The compound’s sweet aroma is due to its interaction with olfactory receptors, making it a valuable additive in the food and fragrance industries .

Comparison with Similar Compounds

Uniqueness of Ethyl Maltol-d5: this compound is unique due to its deuterium labeling, which makes it particularly useful in scientific research. The presence of deuterium atoms allows for precise tracking and quantification in various studies, providing valuable insights into reaction mechanisms and metabolic pathways .

Properties

Molecular Formula

C8H10O3

Molecular Weight

159.19 g/mol

IUPAC Name

3-hydroxy-2-(2,2,3,3,3-pentadeuteriopropyl)pyran-4-one

InChI

InChI=1S/C8H10O3/c1-2-3-7-8(10)6(9)4-5-11-7/h4-5,10H,2-3H2,1H3/i1D3,2D2

InChI Key

DWAFWTJANIITML-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CC1=C(C(=O)C=CO1)O

Canonical SMILES

CCCC1=C(C(=O)C=CO1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.